molecular formula C18H26BrN3O3 B609149 ML350 CAS No. 1565852-90-5

ML350

Cat. No. B609149
CAS RN: 1565852-90-5
M. Wt: 412.32
InChI Key: AJYHHWYDOWTOKZ-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML350 , also known as CYM-50202, is an antagonist of KOR (IC50 = 12.6 nM) with good and moderate selectivity against the DOR and MOR. CYM-50202 displayed high solubility, an encouraging pharmacokinetic (PK) profile in rat, and excellent CNS penetration. Perhaps more importantly, CYM-50202 did not display long lasting pharmacodynamic effects observed with prototypical KOR antagonists.

Scientific Research Applications

Overview of Machine Learning in Scientific Research

Machine learning (ML) has significantly impacted scientific research across various fields, including physics, chemistry, biology, and medicine. ML encompasses a range of algorithms and modeling tools used for data processing tasks, and its integration into scientific disciplines has led to conceptual developments in ML motivated by physical insights, as well as applications in diverse areas like particle physics, quantum computing, and material physics (Carleo et al., 2019).

ML in Biomedical and Clinical Research

The Molecular Libraries Initiative (MLI) by the NIH demonstrates the application of small molecules in public health and medical research. It focuses on the expansion of small-molecule technologies to define gene, cell, and organism function in health and disease. This initiative highlights the use of ML in biomedical research and its potential in drug discovery and understanding complex biological processes (Austin et al., 2004).

ML in Energy Economics and Finance

Machine learning has created new opportunities in energy economics and finance, with applications in predicting energy prices, demand forecasting, risk management, and analyzing energy trends. This reflects the diverse applications of ML beyond traditional scientific fields into areas with significant economic and societal impacts (Ghoddusi et al., 2019).

Application in Environmental Remote Sensing

In environmental remote sensing, ML has been used for land cover mapping, environmental parameter retrieval, and data fusion. Deep learning, a form of ML, has significantly enhanced environmental monitoring, demonstrating the versatility of ML applications in various scientific fields (Yuan et al., 2020).

ML in Cancer Prognosis and Prediction

ML methods, including Artificial Neural Networks and Decision Trees, have been applied to model cancer progression and improve decision-making in clinical settings. This demonstrates the significant role of ML in personalized medicine and cancer treatment strategies (Kourou et al., 2014).

properties

CAS RN

1565852-90-5

Molecular Formula

C18H26BrN3O3

Molecular Weight

412.32

IUPAC Name

Methyl 5-bromo-2-[trans-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate

InChI

InChI=1S/C18H26BrN3O3/c1-25-18(24)14-9-12(19)10-20-17(14)22-8-7-15(16(23)11-22)21-13-5-3-2-4-6-13/h9-10,13,15-16,21,23H,2-8,11H2,1H3/t15-,16-/m0/s1

InChI Key

AJYHHWYDOWTOKZ-HOTGVXAUSA-N

SMILES

O=C(C1=CC(Br)=CN=C1N2C[C@H](O)[C@@H](NC3CCCCC3)CC2)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ML350;  ML-350;  ML 350;  SR2311;  SR-2311;  SR 2311;  CYM-50202;  CYM 50202;  CYM50202; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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